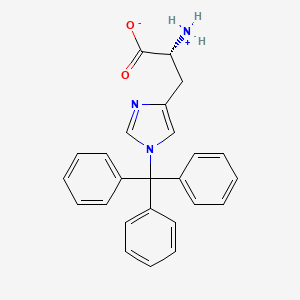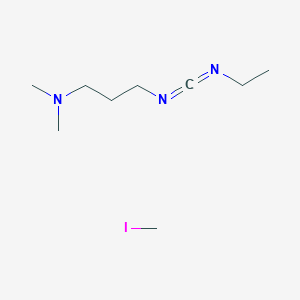
N1-((Ethylimino)methylene)-N3,N3-dimethylpropane-1,3-diamine compound with iodomethane (1:1)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(3-dimethylaminopropyl)-N’-ethylcarbodiimide methyliodide is a chemical compound widely used in organic synthesis, particularly in the formation of amide and ester bonds. It is a derivative of carbodiimide and is known for its role as a coupling agent in peptide synthesis and other biochemical applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: N-(3-dimethylaminopropyl)-N’-ethylcarbodiimide methyliodide can be synthesized through a reaction involving N-(3-dimethylaminopropyl)-N’-ethylcarbodiimide hydrochloride and methyl iodide. The reaction typically occurs in an organic solvent such as dichloromethane or acetonitrile under anhydrous conditions. The reaction is exothermic and requires careful temperature control to prevent decomposition of the product.
Industrial Production Methods: Industrial production of N-(3-dimethylaminopropyl)-N’-ethylcarbodiimide methyliodide involves large-scale synthesis using similar reaction conditions as in laboratory settings. The process is optimized for high yield and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions: N-(3-dimethylaminopropyl)-N’-ethylcarbodiimide methyliodide primarily undergoes substitution reactions. It acts as a dehydrating agent, facilitating the formation of amide and ester bonds by activating carboxyl groups for nucleophilic attack by amines or alcohols.
Common Reagents and Conditions: Common reagents used in reactions with N-(3-dimethylaminopropyl)-N’-ethylcarbodiimide methyliodide include primary amines, alcohols, and carboxylic acids. The reactions are typically carried out in organic solvents such as dichloromethane, acetonitrile, or dimethylformamide, under anhydrous conditions and at room temperature or slightly elevated temperatures.
Major Products: The major products formed from reactions involving N-(3-dimethylaminopropyl)-N’-ethylcarbodiimide methyliodide are amides and esters. These products are commonly used in the synthesis of peptides, proteins, and other biologically active molecules.
Scientific Research Applications
N-(3-dimethylaminopropyl)-N’-ethylcarbodiimide methyliodide is extensively used in scientific research, particularly in the fields of chemistry, biology, and medicine. In chemistry, it is used as a coupling agent for the synthesis of peptides and other complex molecules. In biology, it is employed in the modification of biomolecules, such as the crosslinking of proteins and nucleic acids. In medicine, it is used in the development of drug delivery systems and the synthesis of pharmaceutical compounds.
Mechanism of Action
The mechanism of action of N-(3-dimethylaminopropyl)-N’-ethylcarbodiimide methyliodide involves the activation of carboxyl groups to form reactive intermediates, which then undergo nucleophilic attack by amines or alcohols to form amide or ester bonds. The molecular targets of this compound are the carboxyl groups of the reactants, and the pathways involved include the formation of O-acylisourea intermediates and subsequent nucleophilic substitution.
Comparison with Similar Compounds
N-(3-dimethylaminopropyl)-N’-ethylcarbodiimide methyliodide is similar to other carbodiimide derivatives such as N,N’-dicyclohexylcarbodiimide and N,N’-diisopropylcarbodiimide. it is unique in its solubility in water and its ability to form stable intermediates, making it more suitable for aqueous reactions and biological applications. Similar compounds include:
- N,N’-dicyclohexylcarbodiimide
- N,N’-diisopropylcarbodiimide
- 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride
These compounds share similar reactivity but differ in their solubility, stability, and suitability for specific applications.
Properties
InChI |
InChI=1S/C8H17N3.CH3I/c1-4-9-8-10-6-5-7-11(2)3;1-2/h4-7H2,1-3H3;1H3 |
Source


|
|---|---|---|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ASYVZGDYOMRIPZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN=C=NCCCN(C)C.CI |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H20IN3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.18 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![7-Bromobicyclo[4.2.0]octa-1,3,5,7-tetraene](/img/structure/B7888570.png)
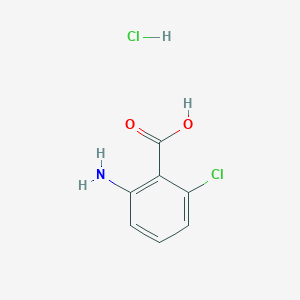
![2-amino-6-[(1S,2R)-1,2-dihydroxypropyl]-1H-pteridin-4-one](/img/structure/B7888605.png)
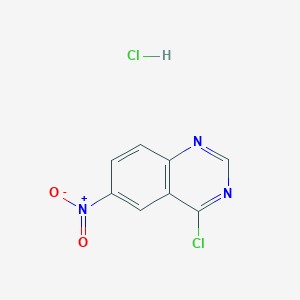
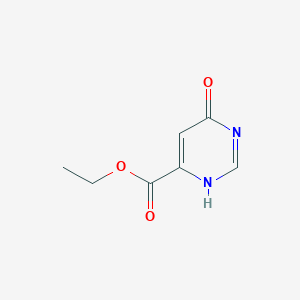
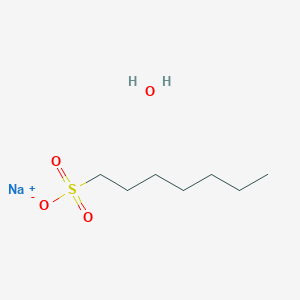
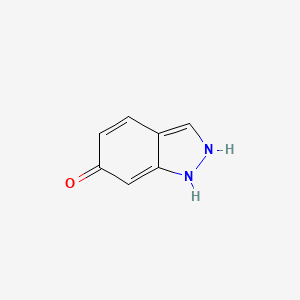
![N-[(1-ethylpyrrolidin-2-yl)methyl]-5-methoxy-2-sulfamoylbenzamide](/img/structure/B7888635.png)
![(1Z)-1-[(4-methyl-2-nitrophenyl)hydrazinylidene]naphthalen-2-one](/img/structure/B7888641.png)


